Cas no 15284-30-7 (2-(5-Amino-tetrazol-2-yl)ethanol)

2-(5-Amino-tetrazol-2-yl)ethanol structure
15284-30-7 structure
Product Name:2-(5-Amino-tetrazol-2-yl)ethanol
CAS No:15284-30-7
MF:C3H7N5O
MW:129.120579004288
CID:200603
PubChem ID:284753
Update Time:2025-04-23

2-(5-Amino-tetrazol-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole-2-ethanol,5-amino-
    • 2-(5-AMINO-2H-TETRAZOL-2-YL)ETHANOL
    • 2-(5-aminotetrazol-2-yl)ethanol
    • 2-(2-Hydroxyethyl)-5-aminotetrazol
    • 2-(2-hydroxyethyl)-5-aminotetrazole
    • 2-(5-Amino-tetrazol-2-yl)-aethanol
    • 2-(5-amino-tetrazol-2-yl)-ethanol
    • AC1L61KF
    • AC1Q7D2C
    • AR-1C8136
    • CTK4C7600
    • NSC141008
    • AKOS006338874
    • NSC-141008
    • 7942ACC8C4
    • NSC 141008
    • 2H-Tetrazole-2-ethanol, 5-amino-
    • AT11897
    • 5-Amino-2-(2-hydroxyethyl)tetrazole
    • 5-Amino-2H-tetrazole-2-ethanol
    • 15284-30-7
    • DTXSID80301087
    • 2-(5-Amino-2H-1,2,3,4-tetrazol-2-yl)ethan-1-ol
    • 2-(5-AMINO-2H-TETRAZOL-2-YL)ETHAN-1-OL
    • UNII-7942ACC8C4
    • 2-(5-Amino-tetrazol-2-yl)ethanol
    • Inchi: 1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6)
    • InChI Key: JIVGNHFNIGXBNV-UHFFFAOYSA-N
    • SMILES: OCCN1N=NC(N)=N1

Computed Properties

  • Exact Mass: 129.06521
  • Monoisotopic Mass: 129.06505986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 89.8Ų

Experimental Properties

  • PSA: 89.85

2-(5-Amino-tetrazol-2-yl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A293420-50mg
2-(5-Amino-tetrazol-2-yl)ethanol
15284-30-7
50mg
$ 145.00 2022-06-08
TRC
A293420-100mg
2-(5-Amino-tetrazol-2-yl)ethanol
15284-30-7
100mg
$ 235.00 2022-06-08

Additional information on 2-(5-Amino-tetrazol-2-yl)ethanol

2H-Tetrazole-2-ethanol,5-amino- (CAS No. 15284-30-7): A Comprehensive Overview

2H-Tetrazole-2-ethanol,5-amino-, also known by its CAS registry number 15284-30-7, is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound belongs to the class of tetrazoles, which are heterocyclic aromatic compounds containing a five-membered ring with two nitrogen atoms. The presence of the amino group (-NH₂) at the 5-position and the hydroxyl group (-OH) at the 2-position imparts unique chemical properties to this molecule, making it a valuable compound in various applications.

The structure of 2H-Tetrazole-2-ethanol,5-amino- is characterized by its aromatic tetrazole ring with substituents that influence its reactivity and functionality. The amino group at the 5-position contributes to hydrogen bonding capabilities, while the hydroxyl group at the 2-position introduces hydrophilic properties. These features make the compound suitable for applications in catalysis, drug delivery systems, and bioconjugation. Recent studies have highlighted its potential as a building block for advanced materials and as a precursor for synthesizing bioactive molecules.

One of the most promising areas of research involving 15284-30-7 is its role in drug design. The compound's ability to form stable complexes with metal ions has led to its use in designing metallo-drugs, which are a class of therapeutic agents that exploit the catalytic properties of metal ions to target specific biological pathways. For instance, researchers have explored the use of 2H-Tetrazole-2-ethanol,5-amino- in creating complexes with copper(II) ions, which exhibit potent anti-cancer activity by inducing oxidative stress in cancer cells.

In addition to its pharmaceutical applications, 15284-30-7 has found utility in green chemistry and sustainable materials development. Its ability to act as a mild and efficient catalyst in organic reactions has made it a valuable tool in reducing environmental impact during chemical synthesis. For example, recent studies have demonstrated its effectiveness as a catalyst in the synthesis of bioactive compounds such as antimicrobial agents and anti-inflammatory drugs.

The synthesis of 2H-Tetrazole-2-ethanol,5-amino- involves multi-step reactions that typically start with the preparation of an appropriate tetrazole derivative followed by functionalization with amino and hydroxyl groups. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound is readily available for various applications.

From an analytical standpoint, modern techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize the structure and properties of 15284-30-7. These studies have provided insights into its electronic structure, conformational flexibility, and interaction patterns with other molecules.

In conclusion, 15284-30-7 (2H-Tetrazole-2-Ethanol,5-Amino) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and characterization techniques, position it as a key player in future innovations within chemistry and related fields.

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